

# In-depth Technical Guide: 4-(3-Chlorophenyl)thiazole-2-carbaldehyde

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## Compound of Interest

Compound Name: 4-(3-Chlorophenyl)thiazole-2-carbaldehyde

Cat. No.: B1599184

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## Foreword

This technical guide is designed to provide a comprehensive and actionable overview of **4-(3-chlorophenyl)thiazole-2-carbaldehyde**, a heterocyclic compound of increasing importance in the fields of medicinal chemistry and organic synthesis. The thiazole moiety is a recognized pharmacophore, and its derivatives are integral to a wide array of therapeutic agents.[1] The strategic placement of a 3-chlorophenyl group and a reactive carbaldehyde function on the thiazole scaffold endows this molecule with a unique profile of reactivity and biological potential, making it a valuable intermediate for the synthesis of novel bioactive compounds. This document will systematically explore the fundamental properties, synthesis, reactivity, and applications of this compound, substantiated by detailed experimental insights and data.

## Core Molecular Attributes and Physicochemical Profile

A foundational understanding of the physicochemical properties of **4-(3-chlorophenyl)thiazole-2-carbaldehyde** is critical for its effective application in research and development. These properties govern its behavior in chemical reactions, its formulation characteristics, and its potential interactions in biological systems.

## Structural Framework

The molecule is built upon a five-membered thiazole ring, an aromatic heterocycle containing both sulfur and nitrogen. This core is substituted at the 2-position with a formyl (carbaldehyde) group and at the 4-position with a 3-chlorophenyl substituent. The aldehyde group is a key reactive handle, while the chlorophenyl moiety influences the molecule's overall lipophilicity and electronic properties.

Figure 1: Key structural components of **4-(3-Chlorophenyl)thiazole-2-carbaldehyde**.

## Physicochemical Data Summary

The empirical data for this compound are summarized in Table 1, providing essential parameters for laboratory use.

Property	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>6</sub> ClNOS	
Molecular Weight	223.68 g/mol	
Appearance	Solid	
CAS Number	383142-58-3	[2]

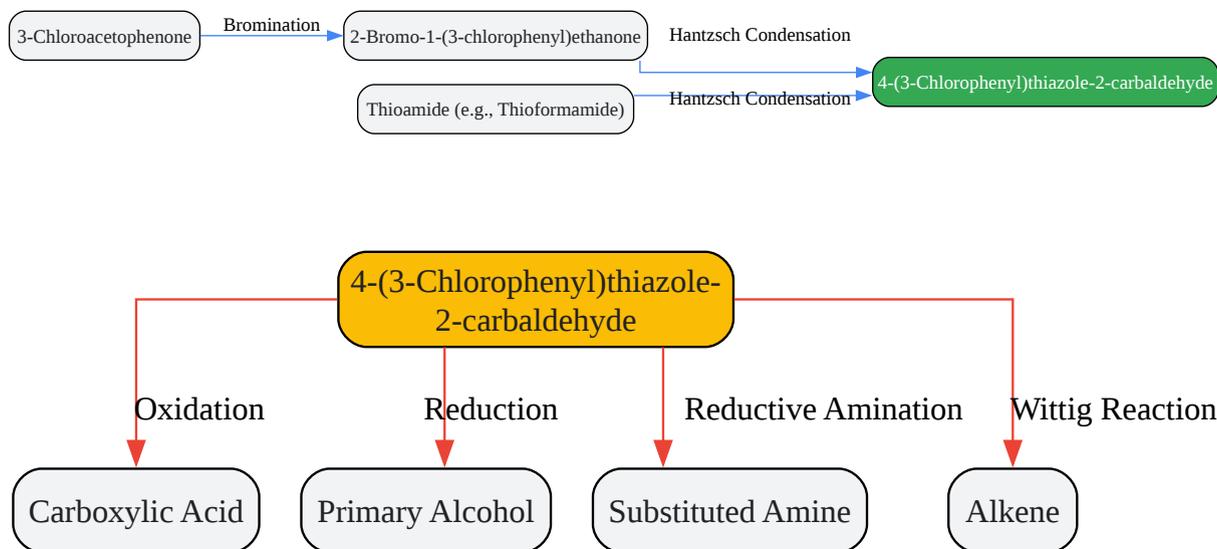
Table 1: Key physicochemical properties.

## Synthesis and Purification: A Practical Approach

The synthesis of **4-(3-chlorophenyl)thiazole-2-carbaldehyde** is most reliably achieved via the Hantzsch thiazole synthesis, a classic and versatile method for constructing the thiazole ring.[3] This pathway involves the condensation of an  $\alpha$ -haloketone with a thioamide.[3][4]

## Synthetic Pathway Overview

A logical and field-proven synthetic strategy begins with the bromination of 3-chloroacetophenone to generate the requisite  $\alpha$ -bromoketone. This intermediate is then cyclized with a suitable thioamide, such as thioformamide or a precursor that can be converted to the formyl group, to yield the target thiazole.



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## Sources

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